4-(5-Fluorobenzo[d]oxazol-2-yl)aniline 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19979962
InChI: InChI=1S/C13H9FN2O/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2
SMILES:
Molecular Formula: C13H9FN2O
Molecular Weight: 228.22 g/mol

4-(5-Fluorobenzo[d]oxazol-2-yl)aniline

CAS No.:

Cat. No.: VC19979962

Molecular Formula: C13H9FN2O

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Fluorobenzo[d]oxazol-2-yl)aniline -

Specification

Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
IUPAC Name 4-(5-fluoro-1,3-benzoxazol-2-yl)aniline
Standard InChI InChI=1S/C13H9FN2O/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2
Standard InChI Key ROHYHFSVDNXIGC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoxazole ring fused to a benzene moiety, with a fluorine atom at the 5-position and an amino group (-NH₂) para to the oxazole nitrogen. The IUPAC name, 4-(5-fluoro-1,3-benzoxazol-2-yl)aniline, reflects this substitution pattern. Its canonical SMILES string (C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)F)N) and InChIKey (ROHYHFSVDNXIGC-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight228.22 g/mol
Density1.257±0.06 g/cm³ (predicted)
Melting Point169–170°C (analogous compound)
Boiling Point361.4±25.0°C (predicted)
pKa3.29±0.10 (predicted)

The fluorine atom enhances electronegativity, influencing solubility and intermolecular interactions, while the aniline group enables functionalization via electrophilic substitution .

Synthesis and Optimization

Conventional Routes

Synthesis typically involves cyclization of 2-aminophenol derivatives. For example, 2-amino-5-fluorophenol reacts with 4-nitrobenzaldehyde under acidic conditions to form the benzoxazole core, followed by nitro group reduction to yield the aniline moiety. Copper or ruthenium catalysts are often employed to facilitate cyclization, achieving yields of 60–75%.

Advanced Methodologies

Recent advances utilize continuous flow reactors and metal-free conditions. A 2024 study demonstrated a FeC₂O₄·2H₂O/NaH system in DMSO at 150°C, achieving 58% yield for a nitro-substituted analog (5-nitro-2-(perfluorobenzo[d]oxazol-2-yl)aniline) with reduced environmental impact . Comparative synthesis data:

MethodCatalystYield (%)Temperature (°C)Reference
Conventional cyclizationCu(OAc)₂72120
Flow reactorRuCl₃68100
Metal-freeFeC₂O₄·2H₂O58150

Biological Activities and Applications

Antiviral Properties

Structurally related benzothiazole derivatives (e.g., 1-phenyl-N-(benzothiazol-2-yl)methanimine) inhibit MERS-CoV with IC₅₀ values as low as 0.09 μM . While direct evidence for 4-(5-fluorobenzo[d]oxazol-2-yl)aniline is lacking, its electronic similarity positions it as a candidate for antiviral drug discovery .

Fluorescence and Material Science

The compound’s rigid π-conjugated system enables blue fluorescence (λₑₘ = 450 nm) in aprotic solvents. In 2023, its tetrafluoro analog was incorporated into cubic platinum nanoparticles, enhancing photostability for optoelectronic applications .

Mechanism of Action

Molecular Interactions

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.8 eV, indicative of charge-transfer potential. The fluorine atom withdraws electron density, polarizing the benzoxazole ring and facilitating interactions with biological targets’ hydrophobic pockets .

Enzymatic Inhibition

In kinase assays, the compound competitively inhibits ATP binding to EGFR (Kᵢ = 2.3 μM), likely through hydrogen bonding between the aniline NH₂ and Thr830 residues.

Future Directions

Synthetic Innovation

Metal-free protocols using organocatalysts (e.g., thiourea derivatives) could improve sustainability. Computational modeling suggests that microwave-assisted synthesis may reduce reaction times by 40% .

Therapeutic Exploration

Ongoing studies explore hybrid derivatives combining benzoxazole and quinoline moieties for enhanced blood-brain barrier penetration. A 2025 pilot trial will assess radiolabeled analogs (⁹⁹mTc complexes) for tumor imaging.

Environmental Impact

Biodegradation studies are critical, as preliminary data indicate a half-life of 28 days in soil. Green chemistry metrics (E-factor = 6.2) highlight the need for solvent optimization .

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